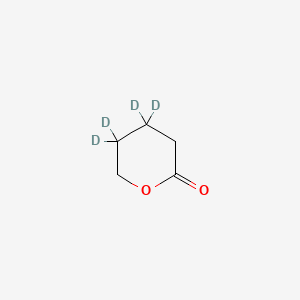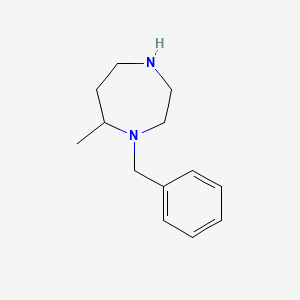
1-Benzyl-7-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-7-methyl-1,4-diazepane is a seven-membered nitrogen heterocycle, specifically a derivative of diazepane. It is known for its potential biological activity and is used in the synthesis of various bioactive compounds, including diazopinones. The compound has a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methyl-1,4-diazepane can be synthesized through several methods. One notable method involves the hydrogen-borrowing amination of diamines and diols using a ruthenium(II) catalyst. This method is advantageous due to its atom and cost efficiency, as well as its environmental friendliness . Another method involves the intramolecular asymmetric reductive amination catalyzed by imine reductases, which allows for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes, such as those involving ruthenium catalysts, suggests potential for industrial application .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-7-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-7-methyl-1,4-diazepane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound’s derivatives are studied for their potential antibiotic properties.
Medicine: It is involved in the synthesis of pharmaceutical agents, including those with potential therapeutic effects.
Industry: The compound’s derivatives are explored for their use in various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Benzyl-7-methyl-1,4-diazepane is not extensively detailed in the literature. its derivatives, such as diazopinones, are known to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-2-methyl-1,4-diazepane
- 1-Benzyl-5-methyl-1,4-diazepane
- 1-Benzyl-7-methyl-1,4-diazepane
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Eigenschaften
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDAJPPEVSFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
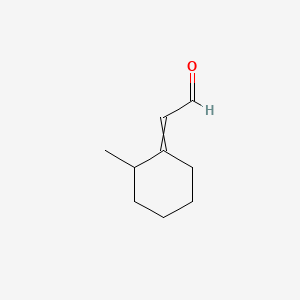
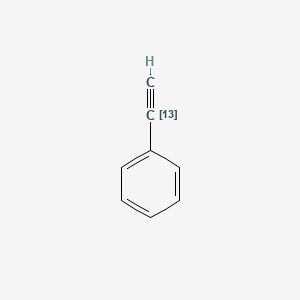

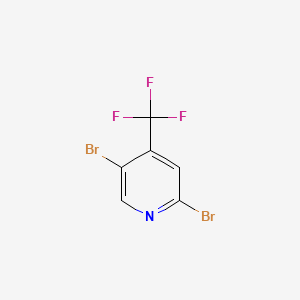
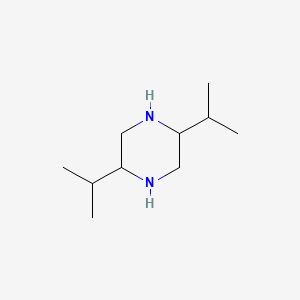
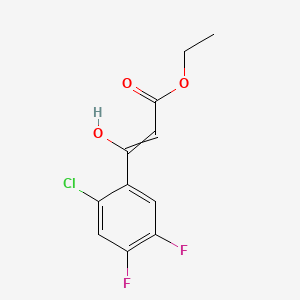
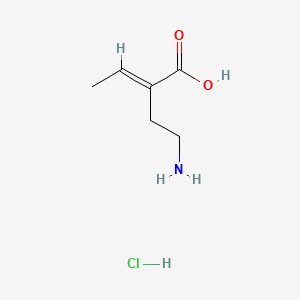
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
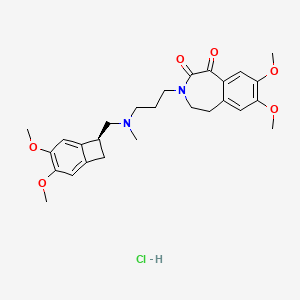
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)
